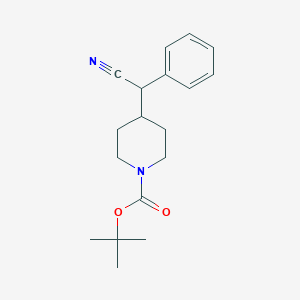

Tert-butyl 4-(cyano(phenyl)methyl)piperidine-1-carboxylate

Description

Tert-butyl 4-(cyano(phenyl)methyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a cyano(phenyl)methyl substituent at the 4-position. This compound is structurally characterized by its aromatic phenyl ring, nitrile functionality, and the steric bulk of the tert-butyl group. Such derivatives are frequently employed as intermediates in pharmaceutical synthesis due to their versatility in functionalization and stability under various reaction conditions.

Properties

IUPAC Name |

tert-butyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)20-11-9-15(10-12-20)16(13-19)14-7-5-4-6-8-14/h4-8,15-16H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIOHAKEHDFJLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(C#N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 4-(cyano(phenyl)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with cyano and phenyl groups under specific conditions. One common method includes the use of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate and phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring, a tert-butyl group, and a cyano group attached to a phenyl ring. Its molecular formula is with a molecular weight of approximately 246.3 g/mol. The presence of the cyano group enhances its reactivity, making it suitable for various chemical transformations.

Scientific Research Applications

-

Organic Synthesis :

- Tert-butyl 4-(cyano(phenyl)methyl)piperidine-1-carboxylate serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for modifications that can lead to the development of novel pharmaceuticals.

-

Medicinal Chemistry :

- The compound has been investigated for its potential biological activities, particularly in targeting central nervous system disorders. Its structural features may contribute to neuroactive properties, making it a candidate for further pharmacological studies.

- NLRP3 Inhibition Studies :

Case Study 1: NLRP3 Inhibition

In a study examining the inhibitory effects on NLRP3, compounds derived from this compound were tested on differentiated THP-1 cells. The results indicated a significant decrease in pyroptosis percentage compared to vehicle-treated cells, suggesting potential therapeutic benefits in treating inflammatory conditions .

Case Study 2: Synthesis and Characterization

Research published by Sigma-Aldrich documented the synthesis of related compounds through various methodologies involving tert-butyl esters. These studies provided insights into optimizing yields and reaction conditions, contributing to the understanding of how structural modifications can influence biological activity .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for drug development | High yield reported in various syntheses |

| Medicinal Chemistry | Potential treatment for CNS disorders | Neuroactive properties under investigation |

| Inflammatory Diseases | NLRP3 inhibition studies | Significant reduction in pyroptosis observed |

Mechanism of Action

The mechanism of action of Tert-butyl 4-(cyano(phenyl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related piperidine-carboxylates, focusing on substituent effects, synthesis yields, physicochemical properties, and applications.

Key Observations :

- Cyclopropane Derivatives (e.g., ): The cyanocyclopropylmethyl substituent introduces ring strain, which may reduce synthetic yields (60%) compared to linear aliphatic chains (86% in ) .

- Aromatic vs. Aliphatic Substituents : The target compound’s phenyl group enhances aromatic π-π interactions, whereas aliphatic chains (e.g., 4-methylpentyl) improve lipophilicity.

- Electron-Withdrawing Groups : The trifluoromethyl group in increases electrophilicity but is associated with acute toxicity (Category 4), limiting its utility in drug development .

Physicochemical Properties

Key Observations :

- The target compound’s nitrile group enhances polarity compared to aliphatic derivatives but reduces it relative to hydroxylated analogs (e.g., ) .

- The tert-butyl group universally improves stability across all derivatives, facilitating handling in multi-step syntheses.

Key Observations :

- Toxicity correlates with substituent electronegativity (e.g., trifluoromethyl in vs. cyano in the target) .

- Safety data for the target compound are lacking, emphasizing the need for rigorous profiling in future studies.

Biological Activity

Tert-butyl 4-(cyano(phenyl)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure, featuring a piperidine ring and a cyano group, positions it as a potential candidate for various therapeutic applications, particularly in neuropharmacology and antimicrobial research.

Chemical Structure and Properties

The compound's molecular formula is , and its structure includes a tert-butyl group, a cyano group attached to a phenyl ring, and a carboxylate functional group. This configuration contributes to its biological activity and interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 264.34 g/mol |

| Structural Features | Piperidine ring, cyano group, tert-butyl group |

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes within biological systems. Preliminary studies suggest that it may exhibit:

- CNS Activity : Due to its structural similarities with known neuroactive compounds, this compound may influence neurotransmitter systems, potentially impacting conditions such as anxiety or depression.

- Antimicrobial Properties : Some derivatives of piperidine compounds have shown promise against bacterial strains, indicating that this compound might possess similar properties.

Antimicrobial Activity

In a study focusing on the inhibition of Mycobacterium tuberculosis, compounds structurally related to this compound displayed varying degrees of activity. For instance, phenyl-substituted analogs demonstrated modest antimicrobial effects, suggesting that modifications in the phenyl group could enhance efficacy against resistant strains .

Neuropharmacological Studies

Research has indicated that piperidine derivatives can modulate neurotransmitter receptors. A related study highlighted the structure-activity relationship (SAR) of piperidine compounds where alterations in substituents significantly influenced their efficacy as potential antidepressants . This suggests that this compound may similarly affect neurotransmitter dynamics.

Case Studies

In one notable case study involving the synthesis and evaluation of piperidine derivatives for CNS activity, researchers found that specific substitutions on the piperidine ring improved binding affinity to serotonin receptors. The findings indicated that compounds with cyano groups showed enhanced selectivity and potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.